N-(2,5-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,5-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic organic compound featuring a 1,2,4-triazole core substituted with a propyl chain, a pyrrole moiety, and a sulfanyl acetamide linkage connected to a 2,5-dimethoxyphenyl group. This structure combines aromatic, heterocyclic, and alkyl components, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-4-7-17-21-22-19(24(17)23-10-5-6-11-23)28-13-18(25)20-15-12-14(26-2)8-9-16(15)27-3/h5-6,8-12H,4,7,13H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGKVIHRWRTTFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N4O3S. The compound features several functional groups that contribute to its biological activity:
| Property | Details |
|---|---|
| Molecular Weight | 392.51 g/mol |
| IUPAC Name | 2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide |
| InChI Key | XLWIQNPOSSWVPH-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves multiple steps including:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Pyrrole Group : Often done via condensation reactions.
- Final Coupling : Utilizing methods like Suzuki-Miyaura coupling to attach the phenyl groups.
These synthetic routes are optimized for yield and purity in both laboratory and industrial settings .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The triazole moiety is known for inhibiting enzymes involved in critical metabolic pathways. This inhibition can lead to reduced cell proliferation in certain cancer cells.
- Receptor Modulation : The compound may bind to specific receptors influencing signaling pathways associated with inflammation and cancer progression.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of triazoles possess significant antimicrobial properties against various bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents .
Anticancer Properties
Preliminary studies suggest that this compound may inhibit tumor growth by modulating key signaling pathways involved in cancer cell survival .
Case Studies
A recent study evaluated the effects of this compound on monoclonal antibody production in CHO cells. It was found to enhance productivity while maintaining cell viability, suggesting its utility in biopharmaceutical manufacturing .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
The 1,2,4-triazole ring in the target compound differentiates it from structurally related analogs, such as those incorporating 1,3,4-oxadiazole or 1,3-thiazole rings. For example, compounds described in the Arab Journal of Medicinal Chemistry (2020) feature 1,3,4-oxadiazole cores linked to thiazole moieties and substituted phenyl groups (Scheme 1, ). Key distinctions include:
- 1,2,4-Triazole vs. 1,3,4-Oxadiazole : The triazole’s additional nitrogen atom increases hydrogen-bonding capacity and metabolic stability compared to the oxygen-containing oxadiazole, which may degrade more readily under physiological conditions.
- Sulfanyl Linkage : Both the target compound and the oxadiazole-based analogs retain a sulfanyl (–S–) bridge, which contributes to conformational flexibility and redox activity.
Substituent Effects
- Aromatic Groups: The 2,5-dimethoxyphenyl group in the target compound contrasts with substituted phenyl groups in oxadiazole analogs (e.g., 2-amino-1,3-thiazol-4-yl). Methoxy groups enhance lipophilicity and membrane permeability, while amino or thiazole substituents may improve water solubility or metal-binding capacity .
- Pyrrole vs.
Data Table: Comparative Analysis
Research Implications
- Drug Design : The balance between lipophilicity (methoxy groups) and hydrogen-bonding capacity (triazole/pyrrole) could optimize bioavailability in the target compound compared to more polar analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
